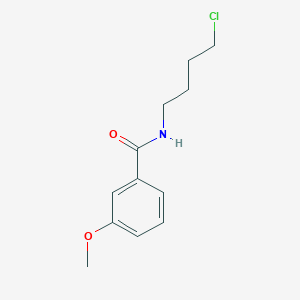![molecular formula C23H20 B14237506 Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]- CAS No. 261778-66-9](/img/structure/B14237506.png)
Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]-: is a complex organic compound with the molecular formula C24H22 . This compound is characterized by its unique structure, which includes two ethenyl groups attached to a benzene ring, each substituted with a phenyl and a methylphenyl group. It is known for its applications in various fields of scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]- typically involves the following steps:
Stilbene Formation: The initial step involves the formation of stilbene derivatives through the Wittig reaction. This reaction uses phosphonium ylides and aldehydes to form the ethenyl groups.
Substitution Reactions: The phenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions. Common reagents include bromobenzene and methylbenzene, which react with the stilbene derivatives under specific conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Wittig reactions followed by purification processes such as recrystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the ethenyl groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)
Substitution: Bromine (Br2), Nitric acid (HNO3)
Major Products
Oxidation: Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated benzene derivatives
Aplicaciones Científicas De Investigación
Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-methyl-4-(1-methylethenyl)-
- Benzene, 1-ethenyl-4-(2-methylpropyl)-
- Benzene, 1,2-dimethoxy-4-(1-propenyl)-
Propiedades
Número CAS |
261778-66-9 |
|---|---|
Fórmula molecular |
C23H20 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
1-methyl-4-[2-[4-(2-phenylethenyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C23H20/c1-19-7-9-21(10-8-19)13-14-23-17-15-22(16-18-23)12-11-20-5-3-2-4-6-20/h2-18H,1H3 |
Clave InChI |
FFYQBYJBWBGFRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


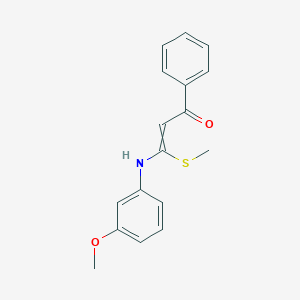
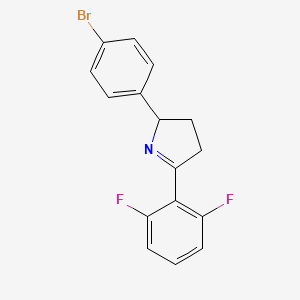
![1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one](/img/structure/B14237441.png)
![2,3,3-Trimethylbutan-2-yl [(2-hydroxy-5-nitrophenyl)methyl]phosphonate](/img/structure/B14237443.png)
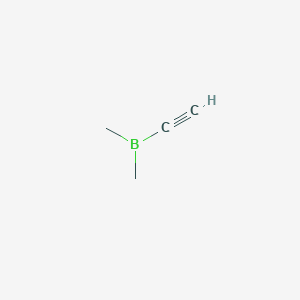
![[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea](/img/structure/B14237456.png)
![N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237460.png)
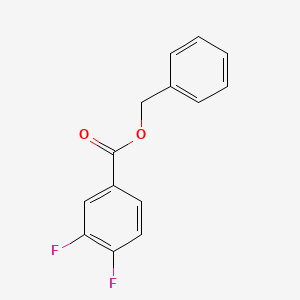
![{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid](/img/structure/B14237480.png)
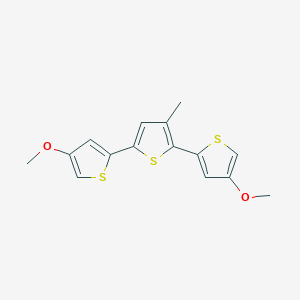
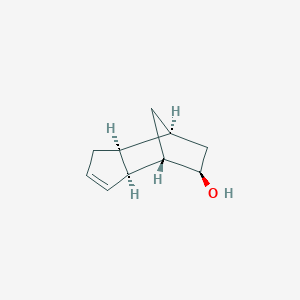
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol](/img/structure/B14237505.png)
![1,1'-Dimethyl-2,2'-spirobi[[3,1]benzoxazine]-4,4'(1H,1'H)-dione](/img/structure/B14237513.png)
